molecular formula C16H13ClFN5OS B15109820 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide

3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide

Cat. No.: B15109820
M. Wt: 377.8 g/mol
InChI Key: JRSHKAANDFBBBK-UHFFFAOYSA-N
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Description

3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide is a compound that belongs to the class of tetrazole derivatives. . This compound, in particular, features a tetrazole ring substituted with a 4-chlorophenyl group and a sulfanyl linkage to a 4-fluorophenyl propanamide moiety.

Preparation Methods

The synthesis of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via [2+3]-cycloaddition between a nitrile and an azide. This reaction often requires the in situ generation of hydrazoic acid, activated by strong Lewis acids or amine salts.

    Introduction of the Sulfanyl Group: The tetrazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Propanamide Moiety: The final step involves the coupling of the sulfanyl-tetrazole intermediate with 4-fluorophenyl propanamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide undergoes various chemical reactions:

Scientific Research Applications

Mechanism of Action

tetrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . The presence of the sulfanyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives with varying substituents:

The uniqueness of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-fluorophenyl)propanamide lies in its specific combination of the tetrazole ring, sulfanyl linkage, and fluorophenyl propanamide moiety, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C16H13ClFN5OS

Molecular Weight

377.8 g/mol

IUPAC Name

3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C16H13ClFN5OS/c17-11-1-7-14(8-2-11)23-16(20-21-22-23)25-10-9-15(24)19-13-5-3-12(18)4-6-13/h1-8H,9-10H2,(H,19,24)

InChI Key

JRSHKAANDFBBBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCSC2=NN=NN2C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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